6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Description
6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H11F3N6O2 and its molecular weight is 340.266. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP4 . It binds to DPP4 in a manner that prevents the enzyme from breaking down incretin hormones, thereby prolonging their action . This results in increased insulin release in response to meals and decreased glucagon release .
Biochemical Pathways
By inhibiting DPP4, the compound affects the incretin system , a group of metabolic hormones that decrease blood glucose levels . The inhibition of DPP4 leads to increased levels of GLP-1, an incretin hormone. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . All these actions contribute to the regulation of blood glucose levels .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and effectiveness .
Result of Action
The result of the compound’s action is an improvement in blood glucose control . By inhibiting DPP4 and thereby increasing the levels of active incretin hormones, the compound helps to regulate blood glucose levels. This can be beneficial for individuals with type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and other medications can influence the action, efficacy, and stability of this compound . For example, a diet high in carbohydrates can increase blood glucose levels and may require a higher dose of the compound for effective control . Regular exercise can enhance the body’s sensitivity to insulin, potentially enhancing the compound’s effectiveness . Other medications can interact with the compound, affecting its metabolism and excretion .
Properties
IUPAC Name |
6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O2/c14-13(15,16)7-2-1-5-22-9(19-21-11(7)22)6-17-12(24)8-3-4-10(23)20-18-8/h1-2,5H,3-4,6H2,(H,17,24)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIFPXPZQHXKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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